2-(Hydroxy-phenyl-methyl)-cyclohexanone

Heterogeneous Catalysis Aldol Reaction Synthetic Yield

2-(Hydroxy-phenyl-methyl)-cyclohexanone (CAS 13161-18-7) is a high-purity β-hydroxy ketone with a unique α-phenyl substitution, offering distinct reactivity and biological activity as a pharmaceutical intermediate. Its established performance as a benchmark for heterogeneous catalytic aldol reactions (55.7% yield) and demonstrated selective cytotoxicity against HCT116 colon cancer cells (IC50 = 25 µM) make it an essential scaffold for medicinal chemistry and catalysis research. Available for bulk procurement; contact us for a quote and secure this critical compound for your R&D pipeline.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 13161-18-7
Cat. No. B081217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxy-phenyl-methyl)-cyclohexanone
CAS13161-18-7
Synonyms2-(HYDROXY-PHENYL-METHYL)-CYCLOHEXANONE
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C(C2=CC=CC=C2)O
InChIInChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11,13,15H,4-5,8-9H2
InChIKeyYQBZNNFVXOBDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxy-phenyl-methyl)-cyclohexanone CAS 13161-18-7: Essential Procurement and Selection Guide for Research and Industrial Use


2-(Hydroxy-phenyl-methyl)-cyclohexanone (CAS 13161-18-7), also known as 2-[hydroxy(phenyl)methyl]cyclohexan-1-one, is a white solid with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is primarily utilized as a key pharmaceutical intermediate in the synthesis of various compounds and is a β-hydroxy ketone characterized by a phenyl group and a hydroxyl group attached to the same carbon on the cyclohexanone ring .

Why Generic Substitution of 2-(Hydroxy-phenyl-methyl)-cyclohexanone (CAS 13161-18-7) is Not Advisable


The molecular architecture of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, specifically the β-hydroxy ketone motif with an α-phenyl substituent, dictates its unique reactivity and biological profile. Simple substitution with other cyclohexanone derivatives or β-hydroxy ketones, such as 2-(hydroxy(phenyl)methyl)cyclopentanone or 2-methylcyclohexanone, can lead to significant deviations in reaction outcomes, target binding affinity, and biological activity due to changes in ring strain, steric hindrance, and hydrogen bonding capabilities [1]. The specific stereochemistry and substitution pattern are critical for its intended applications, and thus, generic substitution without rigorous validation poses a high risk of experimental failure or compromised product quality .

2-(Hydroxy-phenyl-methyl)-cyclohexanone (CAS 13161-18-7): Quantitative Differentiation and Comparative Performance Data


Enhanced Catalytic Efficiency in Aldol Reactions: Yield Comparison for 2-(Hydroxy-phenyl-methyl)-cyclohexanone Synthesis

The synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone via the aldol reaction of cyclohexanone with benzaldehyde demonstrates a clear catalytic advantage when using an immobilized picolylamine on zirconia heterogeneous catalyst. This system achieves a yield of 55.7% [1]. In contrast, traditional homogeneous catalytic approaches for similar β-hydroxy ketone syntheses often report yields below 40% under comparable reaction times and temperatures, or require more forcing conditions to achieve higher conversions [2].

Heterogeneous Catalysis Aldol Reaction Synthetic Yield

Cytotoxic Selectivity Profile: IC50 Values in Human Cancer Cell Lines for 2-(Hydroxy-phenyl-methyl)-cyclohexanone

2-(Hydroxy-phenyl-methyl)-cyclohexanone exhibits a differential cytotoxic profile across various human cancer cell lines. It shows the highest potency against HCT116 colon cancer cells (IC50 = 25 µM), followed by MCF-7 breast cancer cells (IC50 = 30 µM), and lower activity against HeLa cervical cancer cells (IC50 = 40 µM) . This selectivity profile distinguishes it from broad-spectrum cytotoxic agents like doxorubicin, which typically has low nanomolar IC50 values across these lines but is associated with significant cardiotoxicity, or from more selective agents that may be ineffective against colon cancer [1].

Cancer Research Cytotoxicity Antiproliferative Activity

Enantiomer-Specific Biological Activity: Implications of Stereochemistry in 2-(Hydroxy-phenyl-methyl)-cyclohexanone Derivatives

The (2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one enantiomer of 2-(Hydroxy-phenyl-methyl)-cyclohexanone is specifically utilized in studies of enzyme-catalyzed reactions and chiral recognition, whereas its (2S)-2-[(S)-hydroxy(phenyl)methyl]cyclohexan-1-one enantiomer exhibits different biological activity profiles . This is a well-established phenomenon in pharmacology where enantiomers of the same molecule can have vastly different interactions with biological targets, as seen with drugs like ibuprofen or thalidomide [1].

Chiral Recognition Enzyme Catalysis Stereoselective Activity

Optimal Application Scenarios for 2-(Hydroxy-phenyl-methyl)-cyclohexanone (CAS 13161-18-7) Based on Verified Performance Data


Scalable Synthesis of β-Hydroxy Ketone Pharmaceutical Intermediates via Heterogeneous Catalysis

2-(Hydroxy-phenyl-methyl)-cyclohexanone is an ideal candidate for large-scale production using immobilized picolylamine on zirconia catalysts. The heterogeneous system provides a high yield of 55.7% under mild conditions (80°C, 4 hours) [1]. This approach is particularly advantageous for pharmaceutical intermediate manufacturing where catalyst recovery, product purity, and process economics are paramount. The ability to reuse the catalyst without significant loss in activity further enhances the sustainability and cost-effectiveness of the production process.

Lead Compound for Targeted Colon Cancer Therapy Development

Given its selective cytotoxicity profile against HCT116 colon cancer cells (IC50 = 25 µM) relative to other cancer cell lines like HeLa (IC50 = 40 µM), 2-(Hydroxy-phenyl-methyl)-cyclohexanone serves as a promising starting scaffold for the rational design of novel anticancer agents with improved selectivity for colorectal cancers [1]. Medicinal chemistry efforts can focus on optimizing this lead to enhance potency while maintaining or improving the inherent selectivity window, potentially reducing off-target effects associated with current treatments.

Chiral Probe for Investigating Enzyme Mechanisms and Stereoselective Recognition

The (2R,1'R)-enantiomer of 2-(Hydroxy-phenyl-methyl)-cyclohexanone is a valuable tool for academic and industrial research groups studying enzyme-catalyzed reactions, particularly those involving stereoselective transformations [1]. Its distinct chiral environment makes it suitable for use as a substrate or inhibitor in mechanistic studies, helping to elucidate the active site geometry and selectivity determinants of various enzymes. This application is critical for the development of enantioselective catalysts and chiral drugs.

Benchmark for Comparative Studies in β-Hydroxy Ketone Reactivity

As a well-defined β-hydroxy ketone with both phenyl and hydroxyl functional groups, this compound can serve as a benchmark for comparing the performance of new catalysts or reaction conditions in aldol and related transformations. Its established yield under specific heterogeneous catalytic conditions (55.7% with immobilized picolylamine on zirconia) provides a clear reference point for evaluating the efficiency of novel synthetic methodologies [1]. This facilitates the objective assessment of new catalytic systems and reaction protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Hydroxy-phenyl-methyl)-cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.